molecular formula C20H18N4O2S B2999498 4-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile CAS No. 897477-35-9

4-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile

Cat. No. B2999498
CAS RN: 897477-35-9
M. Wt: 378.45
InChI Key: XXOTVQAODGEHIR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile” can be inferred from its name. It contains a methoxybenzo[d]thiazol-2-yl group, a piperazine ring, and a benzonitrile group. The exact structure can be confirmed by spectroanalytical data such as NMR and IR .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure and the properties of similar compounds. For example, similar compounds have melting points in the range of 189-225°C .

Scientific Research Applications

Antimicrobial Activities

Several studies have investigated derivatives of methoxybenzothiazole compounds for their antimicrobial properties. For instance, research has shown the synthesis of novel compounds with potential antimicrobial activities by using different synthesis strategies. These compounds were evaluated for their effectiveness against various microorganisms, showing good to moderate activities (Bektaş et al., 2010), (Patel et al., 2011).

Synthesis Methodologies

The synthesis of compounds incorporating the 4-methoxybenzothiazol moiety involves various chemical reactions, highlighting the versatility of these compounds in drug design. One study outlined the efficient synthesis of piperazine-linked benzothiazolyl-4-thiazolidinones via catalytic N-formylation, demonstrating their significant antibacterial effects against a range of bacterial strains (Patel & Park, 2014).

Biological Activities

The chemical structure of 4-methoxybenzo[d]thiazol derivatives has been manipulated to investigate their potential biological activities, including anticonvulsant, antimicrobial, and anticancer properties. Notably, derivatives have shown promising results in various biological assays, indicating their potential for therapeutic applications (Mhaske et al., 2014), (Firdaus et al., 2018).

Future Directions

The future directions for “4-(4-(4-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile” could involve further studies on its potential biological activities, given the promising results seen with similar compounds . Additionally, more research could be done to optimize its synthesis process and explore its potential applications in various fields.

properties

IUPAC Name

4-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-26-16-3-2-4-17-18(16)22-20(27-17)24-11-9-23(10-12-24)19(25)15-7-5-14(13-21)6-8-15/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOTVQAODGEHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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